
3-(o-Propoxyphenoxy)-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(o-Propoxyphenoxy)-1,2-propanediol is an organic compound that belongs to the class of phenoxypropanediols. These compounds are characterized by the presence of a phenoxy group attached to a propanediol backbone. They are often used in various chemical and industrial applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Propoxyphenoxy)-1,2-propanediol typically involves the reaction of o-propoxyphenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by a nucleophilic attack from the phenoxide ion.
Reaction Conditions:
Reagents: o-Propoxyphenol, epichlorohydrin, base (e.g., sodium hydroxide)
Solvent: Typically an organic solvent such as dichloromethane or toluene
Temperature: Room temperature to moderate heating (25-80°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(o-Propoxyphenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the hydroxyl groups to form corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Various nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols.
Substitution: New compounds with different functional groups replacing the phenoxy group.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(o-Propoxyphenoxy)-1,2-propanediol depends on its specific application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(o-Methoxyphenoxy)-1,2-propanediol: Similar structure but with a methoxy group instead of a propoxy group.
3-(o-Ethoxyphenoxy)-1,2-propanediol: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
3-(o-Propoxyphenoxy)-1,2-propanediol is unique due to the presence of the propoxy group, which can influence its chemical reactivity and physical properties. The length and branching of the alkoxy group can affect solubility, boiling point, and interaction with other molecules.
Propiedades
Número CAS |
63991-76-4 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
3-(2-propoxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C12H18O4/c1-2-7-15-11-5-3-4-6-12(11)16-9-10(14)8-13/h3-6,10,13-14H,2,7-9H2,1H3 |
Clave InChI |
SHLGUEVDTGWLBS-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC=C1OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene](/img/structure/B14509931.png)


![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)
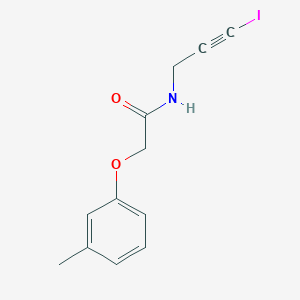
![Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate](/img/structure/B14509953.png)
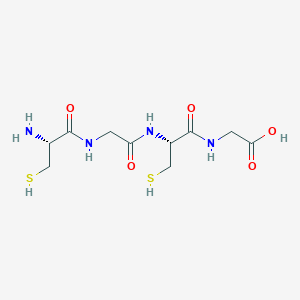
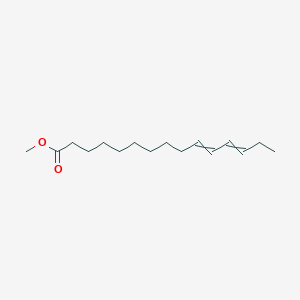
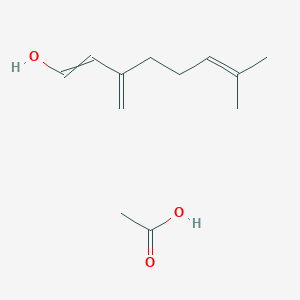
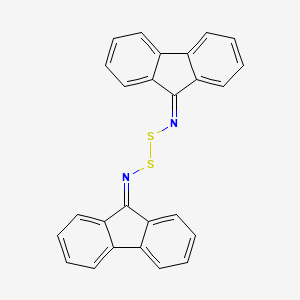
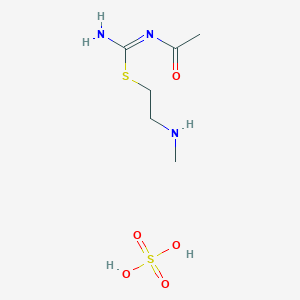
![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)
